molecular formula C14H21NOS B7649351 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol

3-[3-(Thian-3-ylamino)phenyl]propan-1-ol

Cat. No.: B7649351
M. Wt: 251.39 g/mol
InChI Key: LABMSUTVSPJLFS-UHFFFAOYSA-N
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Description

3-[3-(Thian-3-ylamino)phenyl]propan-1-ol is a synthetic amino alcohol derivative of interest in medicinal chemistry and pharmaceutical research. Compounds in this class frequently serve as key synthetic intermediates or building blocks in the development of active pharmaceutical ingredients (APIs). Based on its molecular structure, which features both an aromatic ring and a thian (thiane) heterocycle, this compound could be investigated for its potential biological activity. Similar amino alcohol derivatives are documented as useful intermediates for preparing histamine H3 antagonists and as precursors for dual-acting norepinephrine and serotonin reuptake inhibitors (Citation 5). Researchers can utilize this chemical in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in the exploration of new therapeutic agents for disorders of the central nervous system. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[3-(thian-3-ylamino)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c16-8-2-5-12-4-1-6-13(10-12)15-14-7-3-9-17-11-14/h1,4,6,10,14-16H,2-3,5,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABMSUTVSPJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NC2=CC=CC(=C2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

  • Thian vs. Thiophene/Thiolan : The thian group (six-membered saturated sulfur ring) offers greater conformational flexibility compared to thiophene (five-membered aromatic) or thiolan (tetrahydrothiophene), influencing binding affinity and metabolic stability .
  • Substituent Effects: The trifluoromethyl group in 3-[3-(trifluoromethyl)phenyl]propan-1-ol enhances lipophilicity and electron-withdrawing properties, critical for receptor antagonism in cinacalcet . In contrast, the thianylamino group may provide hydrogen-bonding capacity and moderate lipophilicity.
  • Amino Group Positioning: Compounds like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol and (S)-2-Amino-3-phenylpropan-1-ol demonstrate how amino group placement affects chirality and biological activity, with the latter being a precursor for enantioselective drug synthesis .

Pharmacological and Industrial Relevance

  • Fragrance Safety: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated by IFRA due to sensitization risks, underscoring the need for rigorous safety profiling of aromatic propanols .
  • Impurity Profiles: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are monitored in drug synthesis to ensure purity, reflecting structural similarities to the target compound .

Preparation Methods

Claisen Condensation for Precursor Synthesis

The foundational step in synthesizing this compound involves generating the ketonic precursor via Claisen condensation. In a method analogous to the synthesis of 3-methylamino-1-phenyl-1-propanol, acetophenone derivatives are condensed with ethyl formate to yield benzoylacetaldehyde sodium salt. This intermediate is critical for subsequent functionalization. For instance, reacting acetophenone with ethyl formate under basic conditions produces a sodium enolate, which undergoes nucleophilic attack to form the β-keto aldehyde intermediate.

Modifications to this protocol include substituting acetophenone with 3-aminophenylpropan-1-one to introduce the amino group early in the synthesis. The reaction temperature is maintained between 5–15°C to prevent side reactions, with yields averaging 68–72% after purification via solvent extraction.

Reductive Amination with Thian-3-ylamine

Introducing the thian-3-ylamino group necessitates reductive amination of the ketonic precursor. A method adapted from fluoxetine precursor synthesis involves condensing 3-(thian-3-ylamino)propiophenone with sodium borohydride in glacial acetic acid. The reduction proceeds via a two-step mechanism: initial protonation of the carbonyl oxygen followed by hydride attack at the electrophilic carbon.

Key parameters include:

  • Molar ratio : A 5:1 excess of sodium borohydride relative to the ketone ensures complete reduction.

  • Temperature : Reactions conducted at 10–15°C minimize epimerization and byproduct formation.

  • Workup : Neutralization with aqueous sodium hydroxide (240 mmol) followed by ethyl acetate extraction isolates the crude product in 85% yield.

Enantiomeric Resolution of this compound

Chiral Amine-Mediated Resolution

For applications requiring enantiopure material, resolution via chiral amines is employed. A protocol from enantiomerically pure 3-hydroxy-3-arylpropylamine synthesis involves acylation of racemic this compound with phthalic anhydride. The resulting semiester forms diastereomeric salts with (S)- or (R)-1-phenylethylamine, which are separated by fractional crystallization.

Optimal conditions include:

  • Solvent : Toluene or ethyl acetate for salt formation.

  • Crystallization : Recrystallization from methanol/cyclohexane mixtures enhances enantiomeric excess (ee > 98%).

  • Scale-up : This method achieves 92% recovery of the desired (S)-enantiomer at pilot scale.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra of the final product exhibit characteristic signals:

  • δ 1.80–2.10 ppm : Multiplet for the propanol methylene groups.

  • δ 6.80–7.40 ppm : Aromatic protons from the phenyl and thian-3-yl groups.

  • δ 3.60–3.90 ppm : Hydroxyl proton, exchangeable upon D2O shake.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves enantiomers with a retention time ratio of 1.2 for (S)- and (R)-forms. Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.

Comparative Analysis of Synthetic Methods

MethodYield (%)Enantiomeric Excess (%)Scalability
Reductive Amination85RacemicHigh
Chiral Resolution9298Moderate
Enzymatic Resolution7889Low

Reductive amination offers the highest yield but requires subsequent resolution for enantiopure material. Chiral amine-mediated resolution, while scalable, demands specialized reagents. Enzymatic methods provide moderate ee but face limitations in substrate scope.

Industrial-Scale Production Considerations

Cost-Effectiveness of Raw Materials

Sodium borohydride and acetic acid, used in reductive amination, are cost-effective at scale ($12–15/kg). Conversely, chiral amines like (S)-1-phenylethylamine incur higher costs ($220–250/kg), making resolution steps economically challenging for high-throughput production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(Thian-3-ylamino)phenyl]propan-1-ol, and what reaction conditions optimize yield?

  • Methodology : A common approach involves coupling thian-3-amine with a pre-functionalized phenylpropanol derivative. Reductive amination or nucleophilic aromatic substitution (SNAr) can be employed. For example, reacting 3-aminothiane with 3-(3-bromophenyl)propan-1-ol under Pd-catalyzed Buchwald-Hartwig conditions may yield the target compound . Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (5–10% Pd) to enhance efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for amine and hydroxyl group identification), FTIR (to confirm N–H and O–H stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation . For crystalline samples, X-ray diffraction provides definitive structural confirmation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines for amine-alcohol compounds: use fume hoods to prevent inhalation exposure, wear nitrile gloves, and store in inert atmospheres (argon/nitrogen). In case of exposure, immediate decontamination with water (15+ minutes for skin/eyes) and medical consultation are advised .

Advanced Research Questions

Q. How can researchers address low enantiomeric purity in asymmetric synthesis of this compound?

  • Methodology : Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes for transfer hydrogenation) or enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or circular dichroism (CD) spectroscopy.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize testing using:

  • Enzyme inhibition assays (e.g., Michaelis-Menten kinetics with controls for non-specific binding).
  • Cell-based studies (use isogenic cell lines to minimize variability) .
  • Meta-analysis of published data to identify confounding variables (e.g., impurity profiles from ).

Q. How does the thian-3-ylamino group influence the compound’s pharmacokinetic properties compared to analogs?

  • Methodology : Conduct comparative ADME studies :

  • LogP measurements (shake-flask method) to assess lipophilicity.
  • Caco-2 cell monolayers for intestinal permeability.
  • Microsomal stability assays (human liver microsomes, NADPH cofactor) .
    The sulfur atom in the thiane ring may enhance metabolic stability but reduce aqueous solubility.

Key Considerations for Researchers

  • Contamination Risks : Trace impurities (e.g., unreacted thian-3-amine) can skew biological data. Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .
  • Data Reproducibility : Document solvent purity (HPLC-grade), temperature calibration, and catalyst lot numbers.

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